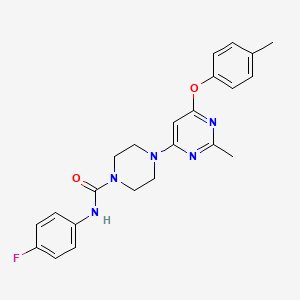

![molecular formula C18H16N6O B2393782 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034610-70-1](/img/structure/B2393782.png)

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Potential

The compound has been explored for its anticancer potential. It has been assessed for cyclin-dependent kinase-2 (CDK2) inhibitory properties in vitro .

Antileishmanial Activity

The compound has shown potent antileishmanial activity. It has been evaluated against Leishmania aethiopica clinical isolate .

Antimalarial Activity

The compound has been evaluated for its antimalarial activity. It has shown significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted to justify the potent in vitro antipromastigote activity of the compound .

Synthesis Research

The compound has been synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Inhibitory Potency Evaluation

The inhibitory potency of the compound has been evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit selected kinases . More research is needed to identify the specific targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have been found to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This process can activate or deactivate the target proteins, leading to changes in cell behavior.

Biochemical Pathways

Kinase inhibitors typically affect signal transduction pathways, which are critical for regulating cellular activities such as cell division, metabolism, and cell death .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These responses can include changes in cell growth, cell cycle progression, and programmed cell death or apoptosis .

properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-24-10-14(9-23-24)15-4-2-12(7-19-15)8-20-18(25)13-3-5-16-17(6-13)22-11-21-16/h2-7,9-11H,8H2,1H3,(H,20,25)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYLHRWDCDMIMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2393699.png)

![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2393704.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2393705.png)

![7-{[(4-methylbenzyl)oxy]methyl}-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2393707.png)

![7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2393708.png)

![5-bromo-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2393710.png)

![1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2393715.png)

![N-[1-(1-adamantyl)-2-(2-methoxyethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2393717.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2393719.png)